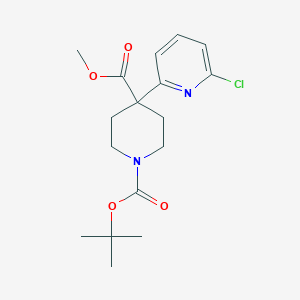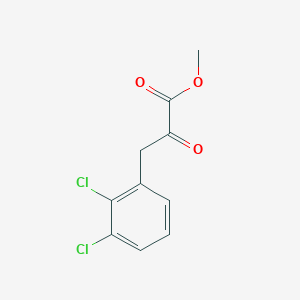![molecular formula C29H36BClFNO5 B13687501 [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is a complex organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrobenzofurane core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the bromo and chloro substituents: These halogens can be introduced via electrophilic aromatic substitution reactions.
Formation of the pyrrolidinyl group: This step involves the addition of a pyrrolidine ring to the core structure.
Boronic ester formation: The final step involves the reaction of the intermediate with pinacol boronic acid under mild conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
化学反応の分析
Types of Reactions
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogens can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding boronic acids, hydrogenated derivatives, and substituted derivatives, depending on the specific reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic ester group allows for the formation of strong covalent bonds with other molecules, making it useful in the development of new materials with enhanced properties.
作用機序
The mechanism of action of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] involves its ability to form covalent bonds with other molecules through its boronic ester group. This allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the additional substituents present in [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester].
3,4-Diaminophenylboronic Acid Pinacol Ester: Contains amino groups instead of halogens and pyrrolidinyl groups.
(Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group instead of the halogens and pyrrolidinyl groups.
Uniqueness
This compound] is unique due to its combination of halogen, pyrrolidinyl, and boronic ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C29H36BClFNO5 |
|---|---|
分子量 |
543.9 g/mol |
IUPAC名 |
tert-butyl 2-[5-chloro-6-fluoro-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzofuran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H36BClFNO5/c1-26(2,3)36-25(34)33-15-11-14-22(33)29(18-12-9-8-10-13-18)17-19-21(35-29)16-20(32)24(31)23(19)30-37-27(4,5)28(6,7)38-30/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3 |
InChIキー |
XUDVXPBOMVUYKT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4C(=O)OC(C)(C)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)




![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)






